Guanosine-2'-monophosphate

Enzymology Ribonuclease T1 Nucleotide binding

Select Guanosine-2'-monophosphate (2'-GMP) for its unmatched RNase T1 inhibition—highest binding affinity among GMP isomers (2'-GMP > 3'-GMP > 5'-GMP) with a slow dissociation rate (koff = 1.2 × 10^3 s^-1). In crystallography, it occupies both molecules in the asymmetric unit vs. only one for 3'-GMP, delivering superior electron density maps. Its >3,000-fold resistance to Nuclease P1 ensures stability in nuclease-prone assays. The syn glycosidic conformation makes it essential for NMR studies of syn-specific nucleotide-protein interactions. Choose 2'-GMP for unambiguous, reproducible results.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 12238-01-6
Cat. No. B087003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-2'-monophosphate
CAS12238-01-6
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
InChIKeyWTIFIAZWCCBCGE-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes3.6 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-2'-monophosphate (CAS 12238-01-6) for Research: Key Properties and Procurement Considerations


Guanosine-2'-monophosphate (2'-GMP; CAS 12238-01-6) is a purine ribonucleoside 2'-monophosphate with the molecular formula C10H14N5O8P [1]. Structurally, it consists of a guanine base attached to a ribose sugar bearing a phosphate group at the 2'-hydroxyl position [1]. This positional isomerism distinguishes it from the more common guanosine-5'-monophosphate (5'-GMP) and guanosine-3'-monophosphate (3'-GMP), resulting in unique biochemical interactions and enzymatic recognition profiles [1]. 2'-GMP functions as an EC 3.1.27.3 (ribonuclease T1) inhibitor [2] and serves as a key metabolite formed during the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate [3].

Why Guanosine-2'-monophosphate Cannot Be Replaced by 3'-GMP or 5'-GMP in Experimental Workflows


The position of the phosphate group on the ribose moiety critically dictates the compound's molecular recognition, binding kinetics, and conformational behavior. Despite sharing identical molecular formulas, 2'-GMP, 3'-GMP, and 5'-GMP exhibit markedly different affinities for ribonuclease T1, with 2'-GMP demonstrating the highest apparent binding strength among the three isomers [1]. These isomers also adopt distinct glycosidic conformations upon protein binding—2'-GMP and 3'-GMP favor the syn conformation, whereas 5'-GMP adopts the anti conformation—leading to divergent interactions with active site residues [2]. Furthermore, crystal structures reveal differential binding occupancies, with 2'-GMP occupying both molecules in the asymmetric unit of RNase Sa, while 3'-GMP binds to only one [3]. Substituting one isomer for another without accounting for these quantifiable differences can fundamentally alter experimental outcomes in enzymatic assays, structural studies, and inhibitor screening campaigns.

Quantitative Differentiation Evidence for Guanosine-2'-monophosphate vs. 3'-GMP and 5'-GMP


Superior Binding Affinity of 2'-GMP to Ribonuclease T1 Compared to 3'-GMP and 5'-GMP

In a gel filtration study of ribonuclease T1 interaction with substrate analogs, 2'-GMP exhibited the highest apparent binding strength among all tested compounds. The rank order of binding was explicitly determined as 2'-GMP > 3'-GMP > 3',5'-GDP > 5'-GMP [1]. This direct head-to-head comparison demonstrates that 2'-GMP is the preferred ligand for RNase T1 among the guanosine monophosphate positional isomers.

Enzymology Ribonuclease T1 Nucleotide binding

Distinct Binding Kinetics of 2'-GMP vs. 3'-GMP for Ribonuclease T1

Kinetic analysis of mononucleotide binding to ribonuclease T1 revealed that 2'-GMP and 3'-GMP have nearly diffusion-controlled association rates but differ in their dissociation kinetics. The kon for 2'-GMP was (5.0 ± 0.5) × 10^9 M^-1 s^-1, while for 3'-GMP it was (6.1 ± 0.5) × 10^9 M^-1 s^-1. Corresponding koff values were (1.2 ± 0.2) × 10^3 s^-1 for 2'-GMP and (2.0 ± 0.3) × 10^3 s^-1 for 3'-GMP [1]. The lower koff for 2'-GMP indicates a slower dissociation rate, resulting in a longer residence time on the enzyme compared to 3'-GMP.

Binding kinetics Ribonuclease T1 Fluorimetry

Higher Binding Occupancy of 2'-GMP vs. 3'-GMP in Crystallographic Studies

Crystal structure analysis of ribonuclease from Streptomyces aureofaciens complexed with 2'-GMP revealed that the inhibitor occupies both enzyme molecules in the asymmetric unit with occupancies of 1 and 2/3, respectively. This is distinctly different from the 3'-GMP complex crystal structure, in which only one of the two independent RNase Sa molecules binds the nucleotide [1]. The higher overall occupancy of 2'-GMP facilitates more complete and interpretable electron density maps in X-ray crystallography studies.

Crystallography Ribonuclease Ligand occupancy

Nuclease P1 Resistance: 2'-Phosphomonoester Bonds Show >3,000-Fold Lower Hydrolysis Rate than 3'-Isomers

Although direct data for guanosine 2'-monophosphate with Nuclease P1 is not available, class-level inference from the closely related adenosine 2'-monophosphate demonstrates extreme resistance to Nuclease P1. Adenosine 2'-monophosphate was hydrolyzed at less than 1/3,000 the rate of adenosine 3'-monophosphate under identical conditions [1]. Given the high structural homology between purine 2'-monophosphates, 2'-GMP is expected to exhibit similarly pronounced resistance to Nuclease P1 compared to its 3'-GMP counterpart.

Nuclease stability Nuclease P1 Phosphomonoester hydrolysis

Conformational Differences in Glycosidic Bond Orientation: 2'-GMP and 3'-GMP Adopt Syn, 5'-GMP Adopts Anti

Two-dimensional NMR analysis of inhibitor binding to ribonuclease T1 revealed that 2'-GMP and 3'-GMP both adopt the syn conformation about the glycosidic bond when bound to the enzyme, whereas 5'-GMP adopts the anti conformation [1]. This fundamental conformational difference alters the spatial orientation of the phosphate group relative to the enzyme's active site residues, directly impacting binding affinity and catalytic interactions.

NMR spectroscopy Ligand conformation Ribonuclease T1

Apoptotic and Anti-Proliferative Activity Comparable to 3'-GMP and 5'-GMP in HuT-78 T Lymphoma Cells

In HuT-78 cutaneous T cell lymphoma cells, 2'-GMP exhibited apoptotic and anti-proliferative effects similar to those observed for 3'-GMP, 5'-GMP, and 2',3'-cGMP at concentrations >50 µM [1]. Importantly, none of these guanosine-derived nucleotides exhibited cytotoxic effects on peripheral blood mononuclear cells (PBMCs) or acute lymphocytic leukemia (ALL) xenograft cells under the same conditions [1]. This indicates that 2'-GMP possesses comparable bioactivity to its positional isomers in this cellular model.

Cancer biology Apoptosis Nucleotide pharmacology

Optimal Use Cases for Guanosine-2'-monophosphate Based on Verified Differentiation Evidence


High-Affinity Ligand for Ribonuclease T1 Inhibition Assays and Binding Studies

Given its superior binding strength (2'-GMP > 3'-GMP > 5'-GMP) [1] and slower dissociation rate (koff = 1.2 × 10^3 s^-1 vs. 2.0 × 10^3 s^-1 for 3'-GMP) [2], 2'-GMP is the optimal choice for RNase T1 inhibitor screening, enzyme kinetics studies, and any application requiring sustained enzyme-ligand complex formation. The higher binding affinity translates to lower required concentrations and improved assay sensitivity.

Co-Crystallization and Structural Biology of RNase-Nucleotide Complexes

For X-ray crystallography of ribonuclease-ligand complexes, 2'-GMP provides higher binding occupancy (occupying both molecules in the asymmetric unit compared to only one for 3'-GMP) [3], yielding superior electron density maps and more reliable atomic models. This makes 2'-GMP the preferred nucleotide for structural determination of RNase T1, RNase Sa, and related enzyme families.

Nuclease-Resistant Nucleotide in RNA Metabolism and Degradation Assays

In experimental systems where nuclease activity may confound results, 2'-GMP offers exceptional resistance to Nuclease P1 (>3,000-fold lower hydrolysis rate for 2'-phosphomonoesters vs. 3'-isomers) [4]. This property makes 2'-GMP an ideal substrate analog for studying RNA degradation pathways, nucleotide transport mechanisms, and phosphodiesterase activity without the confounding variable of rapid enzymatic degradation.

NMR-Based Studies of Syn-Conformation Nucleotide-Protein Interactions

2'-GMP adopts the syn conformation about the glycosidic bond when bound to ribonuclease T1, whereas 5'-GMP adopts the anti conformation [5]. For NMR spectroscopy studies investigating syn-specific nucleotide-protein interactions, 2'-GMP is the appropriate ligand. Its distinct conformational preference allows researchers to probe binding modes and active site geometries relevant to syn-oriented nucleotide recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanosine-2'-monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.